molecular formula C7H13F2N3O B13428498 (Z)-2-(4,4-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide

(Z)-2-(4,4-difluoropiperidin-1-yl)-N'-hydroxyacetimidamide

Cat. No.: B13428498
M. Wt: 193.19 g/mol
InChI Key: IQHFVMZWQITAPX-UHFFFAOYSA-N
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Description

(Z)-2-(4,4-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a piperidine ring substituted with two fluorine atoms and an imidamide group, which contributes to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4,4-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide typically involves the reaction of 4,4-difluoropiperidine with hydroxyacetimidamide under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4,4-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The fluorine atoms on the piperidine ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(Z)-2-(4,4-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-2-(4,4-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • (4,4-difluoropiperidin-1-yl)-[(3R)-piperidin-3-yl]methanone
  • (4,4-Difluoropiperidin-1-yl)(piperidin-3-yl)methanone
  • (4,4-Difluoropiperidin-1-yl)(piperidin-4-yl)methanone

Uniqueness

(Z)-2-(4,4-difluoropiperidin-1-yl)-N’-hydroxyacetimidamide is unique due to its specific structural features, such as the presence of the imidamide group and the (Z)-configuration

Properties

Molecular Formula

C7H13F2N3O

Molecular Weight

193.19 g/mol

IUPAC Name

2-(4,4-difluoropiperidin-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C7H13F2N3O/c8-7(9)1-3-12(4-2-7)5-6(10)11-13/h13H,1-5H2,(H2,10,11)

InChI Key

IQHFVMZWQITAPX-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CCC1(F)F)C/C(=N/O)/N

Canonical SMILES

C1CN(CCC1(F)F)CC(=NO)N

Origin of Product

United States

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